HUMAN DES(1-6)IGF-II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Human Des(1-6) Insulin-like Growth Factor-II is a 61 amino acid analogue of human Insulin-like Growth Factor-II. This compound lacks the N-terminal hexapeptide sequence Ala-Tyr-Arg-Pro-Ser-Glu. Human Des(1-6) Insulin-like Growth Factor-II is known for its increased potency compared to Insulin-like Growth Factor-II, both in vitro and in vivo. This increased potency is attributed to its reduced binding to most of the Insulin-like Growth Factor binding proteins, which typically modify the biological actions of Insulin-like Growth Factor-II .
Preparation Methods
Human Des(1-6) Insulin-like Growth Factor-II is typically produced using recombinant DNA technology. The gene encoding the desired protein is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism expresses the protein, which is subsequently purified using various chromatographic techniques. The final product is often freeze-dried from a solution of acetic acid and stored under nitrogen at a slight vacuum .
Chemical Reactions Analysis
Human Des(1-6) Insulin-like Growth Factor-II primarily undergoes binding reactions with Insulin-like Growth Factor receptors. It binds to both type 1 and type 2 Insulin-like Growth Factor receptors with similar affinity to wild-type Insulin-like Growth Factor-II. The compound is also involved in protein synthesis stimulation in various cell types, such as rat L6 myoblasts .
Scientific Research Applications
Human Des(1-6) Insulin-like Growth Factor-II is widely used in scientific research, particularly in studies related to cell growth, Insulin-like Growth Factor receptors, and Insulin-like Growth Factor binding proteins. Its increased potency makes it a valuable tool for investigating the biological actions of Insulin-like Growth Factor-II. The compound is also used in cancer research, as Insulin-like Growth Factor-II is known to be overexpressed in several cancer types, promoting growth and survival .
Mechanism of Action
Human Des(1-6) Insulin-like Growth Factor-II exerts its effects by binding to Insulin-like Growth Factor receptors, specifically type 1 and type 2 receptors. This binding activates downstream signaling pathways, such as the PI3K/Akt metabolic pathway and the ERK/MAP kinase mitogenic signaling pathway. These pathways promote cell growth, survival, and protein synthesis .
Comparison with Similar Compounds
Human Des(1-6) Insulin-like Growth Factor-II is unique due to its increased potency and reduced binding to Insulin-like Growth Factor binding proteins. Similar compounds include:
- Human Insulin-like Growth Factor-II: The wild-type form with the N-terminal hexapeptide sequence.
- Human Des(1-3) Insulin-like Growth Factor-I: Another analogue lacking the N-terminal tripeptide sequence.
- Human [Arg6] Insulin-like Growth Factor-II: An analogue with an arginine substitution at position 6 .
Human Des(1-6) Insulin-like Growth Factor-II stands out due to its enhanced biological activity and reduced interaction with binding proteins, making it a valuable research tool.
Biological Activity
Human Des(1-6)IGF-II is a truncated analogue of insulin-like growth factor II (IGF-II), notable for its biological activity and potential applications in research and therapeutic contexts. This compound is characterized by the absence of the N-terminal hexapeptide, which enhances its potency relative to native IGF-II. The following sections delve into its biological activity, receptor interactions, and relevant research findings.
Structural Characteristics
- Molecular Weight : 6765 daltons
- Amino Acid Sequence : 61 amino acids, lacking the first six residues of IGF-II.
- Purity : >95% as determined by HPLC analysis.
- Source : Produced in E. coli.
Biological Activity
This compound exhibits significant biological activities, including:
- Stimulation of Protein Synthesis : In rat L6 myoblast cells, it shows an effective dose (ED50) of less than 75 ng/ml for stimulating protein synthesis .
- Receptor Binding Affinity :
The enhanced biological activity of this compound is attributed to its reduced binding to IGF binding proteins (IGFBPs), which typically modulate the actions of IGFs. This compound retains a similar binding affinity to both IGF receptors compared to wild-type IGF-II, but with improved efficacy due to its structural modifications .
Table 1: Comparative Biological Activity of IGF-II Analogues
Compound | Protein Synthesis ED50 (ng/ml) | Type 1 Receptor ED50 (ng/ml) | Type 2 Receptor ED50 (ng/ml) | Binding Protein ED50 (ng/ml) |
---|---|---|---|---|
This compound | <75 | <50 | <100 | >1000 |
Wild-Type IGF-II | Not specified | Not specified | Not specified | Not specified |
Case Studies
-
L6 Myoblast Study :
A study demonstrated that this compound significantly enhances protein synthesis in L6 myoblasts compared to native IGF-II. The increased potency suggests potential applications in muscle regeneration therapies and age-related muscle loss . -
Receptor Interaction Analysis :
Research indicated that the binding dynamics of this compound to the IGF receptors involve distinct receptor domains that facilitate high-affinity binding. This understanding can inform drug design targeting IGFRs for various metabolic disorders . -
Clinical Implications :
The ability of this compound to bypass certain binding proteins opens avenues for its use in clinical settings where modulation of growth factor signaling is beneficial, such as in cancer therapy or growth disorders .
Properties
CAS No. |
141909-47-9 |
---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.